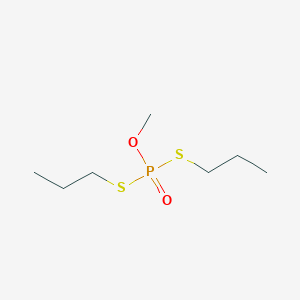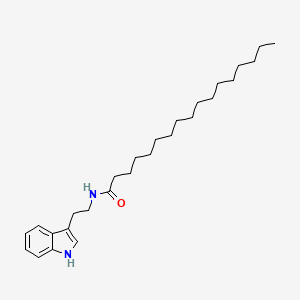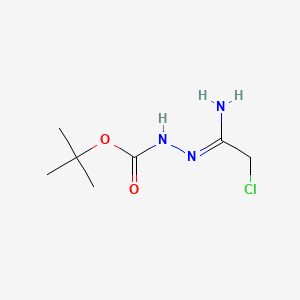
Diethanolamine hexadecyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate is a chemical compound with the molecular formula C20H45NO6S. It is known for its surfactant properties, making it useful in various industrial and consumer applications. This compound is often used in formulations where emulsification, dispersion, and wetting properties are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate is typically synthesized through the reaction of hexadecanol (cetyl alcohol) with sulfuric acid to form hexadecyl hydrogen sulfate. This intermediate is then reacted with diethanolamine to produce the final compound .
Industrial Production Methods
In industrial settings, the production of bis(2-hydroxyethyl)ammonium hexadecyl sulphate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes:
Sulfonation: Hexadecanol is sulfonated using sulfuric acid.
Neutralization: The resulting hexadecyl hydrogen sulfate is neutralized with diethanolamine.
Purification: The final product is purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or other electrophiles for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexadecanol.
Substitution: Various alkylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems owing to its emulsifying properties.
Industry: Commonly used in the formulation of shampoos, detergents, and other personal care products
Mécanisme D'action
The primary mechanism of action of bis(2-hydroxyethyl)ammonium hexadecyl sulphate is its surfactant property. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsifying oil and water mixtures. The compound interacts with lipid bilayers in cell membranes, leading to their disruption and increased permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another surfactant with similar emulsifying properties.
Sodium dodecyl sulfate (SDS): Widely used in laboratory settings for protein denaturation and cell lysis.
Triton X-100: A non-ionic surfactant used in various biochemical applications
Uniqueness
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate is unique due to its dual functionality as both a surfactant and an ammonium salt. This dual functionality allows it to be used in a broader range of applications compared to other surfactants. Its ability to form stable emulsions and its compatibility with various chemical and biological systems make it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
51541-51-6 |
|---|---|
Formule moléculaire |
C16H34O4S.C4H11NO2 C20H45NO6S |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
hexadecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H34O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H,17,18,19);5-7H,1-4H2 |
Clé InChI |
PJDFMXWUFDUYTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)
![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)



![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)




